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Compound of Interest

Compound Name:
2-(4-Methyl-1,4-diazepane-1-

carbonyl)aniline

CAS No.: 1042522-74-6

Cat. No.: B1414848 Get Quote

Executive Summary
Diazepane anthranilamides represent a privileged scaffold in medicinal chemistry, often utilized

as vasopressin antagonists, kinase inhibitors, and GPCR ligands. Structurally, they combine a

rigid, aromatic anthranilamide (2-aminobenzamide) core with a flexible, saturated 1,4-

diazepane ring.[1]

This guide provides a comparative analysis of their mass spectrometric behavior. Unlike their

structural cousins—the rigid benzodiazepines or the 6-membered piperazines—diazepane

anthranilamides exhibit a unique "dual-zone" fragmentation profile: a high-stability aromatic

region and a kinetically labile saturated heterocycle. Understanding these patterns is critical for

metabolite identification, impurity profiling, and pharmacokinetic quantification.[1]

Part 1: Structural Dynamics & Ionization Physics[1]
To interpret the fragmentation, one must first understand the protonation dynamics in

Electrospray Ionization (ESI).

Protonation Sites
The diazepane anthranilamide scaffold contains three primary basic sites. Their proton affinity

(PA) dictates the charge localization and subsequent fragmentation:[1]
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Diazepane

/

: The aliphatic nitrogens in the 7-membered ring are the most basic (

). In positive ESI (

), the proton predominantly localizes here.[1]

Anthranilamide Aniline: The aromatic amine is significantly less basic (

) due to resonance delocalization into the benzene ring and the carbonyl.

Amide Oxygen: Protonation here is possible but less favorable than the aliphatic amines.

Implication: The initial charge resides on the diazepane ring. Fragmentation is driven by

Charge-Remote Fragmentation (CRF) relative to the aromatic core, or Charge-Migrated

Fragmentation if the amide bond cleaves.[1]

Part 2: Comparative Fragmentation Analysis
The following table contrasts Diazepane Anthranilamides with their two closest structural

alternatives: Piperazine Anthranilamides (6-membered analog) and Benzodiazepines (fused,

unsaturated analog).

Table 1: Comparative MS/MS Performance &
Characteristics

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 9 Tech Support

https://zpxb.xml-journal.net/en/article/doi/10.7538/zpxb.2019.0161
https://zpxb.xml-journal.net/en/article/doi/10.7538/zpxb.2019.0161
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1414848?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Feature Diazepane
Anthranilamides

Piperazine
Anthranilamides Benzodiazepines

Ring Stability

Low (Labile): 7-
membered saturated
ring is entropically
strained.

High: 6-membered
chair conformation is
stable.

Very High: Fused
aromatic system
provides rigidity.

Primary Neutral Loss

28 or 42: Loss of
Ethylene (

) or Propene (

) via ring contraction.

43: Loss of

(aziridine-like) or ring
opening.

28: Loss of CO
(carbonyl ejection) or
HCN.

Diagnostic Ion (Low
CE)

120: Anthraniloyl
cation (Ar-CO

).

120: Anthraniloyl
cation.

Various: Fused ring
fragments (e.g.,
acridinium ions).[1]

Collision Energy (CE)
Low to Medium (15–
25 eV): Ring opens
easily.

Medium (20–35 eV):
Requires more energy
to break the chair.[1]

High (35–50 eV):
Requires significant
energy to disrupt
aromaticity.

Differentiation Factor

Ring Contraction: 7-
membered

5-membered ring
transition.

Ring Cleavage:
Cross-ring cleavage
(Retro-Diels-Alder
like).

Aromatization:
Tendency to form fully
aromatic ions.

Part 3: Mechanistic Pathways (The "Why")[1]
The fragmentation of diazepane anthranilamides follows two distinct, competing pathways.

Pathway A: Amide Bond Cleavage (The Diagnostic
Route)
This is the "fingerprint" pathway. The bond between the anthranilamide carbonyl and the

diazepane nitrogen is cleaved.

Mechanism: Inductive cleavage driven by the stability of the resulting acylium ion.

Result: Formation of the Anthraniloyl cation (

). This is the most reliable marker for this class of drugs.
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Pathway B: Diazepane Ring Contraction (The Structural
Route)
The 7-membered ring is flexible and seeks to relieve torsional strain.

Mechanism: The protonated diazepane nitrogen triggers an intramolecular

rearrangement. A

-hydrogen transfer or a retro-Mannich-type reaction occurs, ejecting a neutral alkene
(Ethylene,

).[1]

Result: The 7-membered diazepane contracts to a 5-membered imidazolidine-like cation.

This Neutral Loss of 28 Da distinguishes it from piperazines (which typically do not lose

ethylene as easily).[1]

Visualization: Fragmentation Pathways
The following diagram illustrates the competitive pathways between Amide Cleavage and Ring

Contraction.

Protonated Parent
[M+H]+

Charge Localization
(Diazepane Nitrogen)

 ESI (+)

Pathway A:
Amide Bond Cleavage

 Inductive Effect

Pathway B:
Diazepane Ring Contraction

 Ring Strain Relief

Anthraniloyl Cation
(m/z ~120)

Diagnostic Marker

Neutral Diazepane
(Lost)

Neutral Loss: C2H4
(28 Da)

-28 Da

Contracted Imidazolidine Ion
[M+H - 28]+
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Click to download full resolution via product page

Caption: Competitive fragmentation pathways for Diazepane Anthranilamides. Pathway A yields

the diagnostic core; Pathway B reveals the aliphatic ring structure.

Part 4: Experimental Protocol
To reliably characterize these compounds, a "Self-Validating" LC-MS/MS protocol is required.

[1] This protocol uses varying collision energies to separate the labile ring fragments from the

stable aromatic core.

Equipment Prerequisites
Instrument: Q-TOF or Orbitrap (High Resolution) preferred for formula confirmation; Triple

Quadrupole (QqQ) for quantification.[1]

Ionization: ESI Positive Mode.

Mobile Phase: 0.1% Formic Acid (Water/Acetonitrile).[1] Avoid Ammonium buffers if

possible, as adducts can suppress the diagnostic protonation.[1]

Step-by-Step Workflow
Precursor Selection (Q1 Scan):

Perform a full scan (

100–1000).

Identify the

peak.[1][2][3][4]

Validation Check: Ensure the isotopic pattern matches the presence of Nitrogen

(Even mass for odd nitrogens rule does not apply to

, but the "Nitrogen Rule" applies to the neutral mass).[1]

Energy Ramping Experiment (ER-MS/MS):

Do not use a single Collision Energy (CE).[1]
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Step 1 (Low CE, 10–15 eV): Isolate the precursor. Look for the [M+H - 17] peak

(Loss of

) or [M+H - 18] (Loss of

).[1] This confirms the ortho-amino/amide interaction in the anthranilamide
headgroup.

Step 2 (Medium CE, 20–30 eV): Look for the Anthraniloyl Cation (

120). This confirms the core scaffold.

Step 3 (High CE, 35–50 eV): Look for the "shredded" diazepane fragments (

44, 56, 70).

Neutral Loss Scan (Triple Quad Only):

Set Q1 and Q3 to scan with a constant offset of 28 Da.

Logic: This selectively detects compounds containing the diazepane ring that

undergo the specific ethylene loss/contraction.

Method Development Decision Tree
Use this workflow to optimize detection parameters.

Start:
Identify Precursor

Check m/z 120
(Anthraniloyl)?

Anthranilamide
ConfirmedPeak Present

Check Collision
Energy

Absent

Check Neutral Loss
(28 Da or 42 Da)?

Increase CE

Diazepane Ring
ConfirmedYes

Suspect Piperazine
(Check m/z 85)

No

Click to download full resolution via product page

Caption: Decision tree for distinguishing Diazepane Anthranilamides from structural analogs

during method development.

Part 5: Data Interpretation & Diagnostic Ions
When analyzing your spectra, use this reference table to assign peaks.
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m/z Fragment Proposed Structure Origin

[M+H] Protonated Parent Molecular Ion

[M+H] - 17 Loss of ammonia from
anthranilamide (ortho-effect).

120.04 Anthraniloyl Cation (Base peak
at med-high CE).[1]

[M+H] - 28 Ring Contraction Product
Loss of

from diazepane ring.

99.10 N-Methyl-Diazepane intact ring
fragment (if N-methylated).

70.06 Pyrrolidinium ion (formed from
diazepane contraction).[1]

Scientific Note on Isomers
Be cautious of regioisomers. A 1,4-diazepane can theoretically be confused with a 1,3-

diazepane.[1]

Differentiation: 1,4-diazepanes readily lose

(ethylene).[1] 1,3-diazepanes typically lose

fragments or

, but rarely pure ethylene, due to the placement of the nitrogens.[1]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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